N-(2,3-dichlorophenyl)-2-hydroxybenzamide

Description

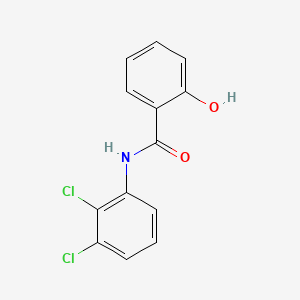

N-(2,3-dichlorophenyl)-2-hydroxybenzamide is an aromatic amide with the chemical formula C₁₃H₉Cl₂NO₂. Structurally, it is characterized by a 2-hydroxybenzamide core linked to a 2,3-dichlorophenyl group. This specific arrangement of atoms and functional groups places it in a class of compounds with a rich history in therapeutic research.

This compound is a derivative of salicylanilide (B1680751). Salicylanilides are fundamentally amides formed from salicylic (B10762653) acid and an aniline (B41778). wikipedia.org This structural motif has proven to be a versatile scaffold for the development of bioactive agents. Derivatives of salicylanilide have demonstrated a wide spectrum of biological effects, including antibacterial, antimycobacterial, and antifungal activities. nih.gov

Halogenated salicylanilides, in particular, have a long history of use in both human and veterinary medicine. nih.gov Chlorinated derivatives such as Niclosamide, Oxyclozanide, and Rafoxanide are well-established anthelmintic agents, effective against parasitic worms. wikipedia.org Similarly, brominated salicylanilides have found application as topical antibacterial and antifungal agents. wikipedia.org The presence of halogen atoms in the structure of these compounds is often closely linked to their biological activity. nih.gov The inclusion of this compound within this class suggests its potential for similar biological activities, making it a subject of interest for further investigation.

The biological potential of this compound can be attributed to its two primary structural components: the 2,3-dichlorophenyl moiety and the hydroxybenzamide scaffold.

The hydroxybenzamide scaffold is a common feature in many pharmacologically active compounds. Benzamide (B126) derivatives are known to exhibit a range of biological properties, including antitumor, antioxidant, antibacterial, and antifungal activities. nanobioletters.com The 2-hydroxybenzamide (salicylamide) structure, in particular, is a weakly acidic phenolic compound that has been noted for its in vitro antibacterial and antioxidant activities. doi.org This scaffold's ability to participate in hydrogen bonding and other molecular interactions is crucial to its biological function. For instance, N-benzoyl-2-hydroxybenzamides have been investigated as potential agents against various protozoan parasites. nih.gov

The 2,3-dichlorophenyl moiety also plays a critical role in defining the compound's properties. The presence and position of chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn affects its biological activity. Dichlorophenyl groups are found in various bioactive compounds. For example, compounds containing a 3,4-dichlorophenyl group have been used in the synthesis of new heterocyclic compounds with potential antimicrobial activities. mdpi.com While specific research on the 2,3-dichloro substitution is more niche, it is a key feature in the design of selective ligands for biological targets, such as in the development of antagonists for dopamine (B1211576) receptors. buct.edu.cn The specific substitution pattern of the chlorine atoms is a crucial factor in determining the molecule's interaction with biological targets.

While extensive research specifically on this compound is not widely published, its structural characteristics place it at the intersection of several important research areas.

Antimicrobial Research: Given that halogenated salicylanilides are known for their antimicrobial properties, this compound is a candidate for investigation as an antibacterial or antifungal agent. wikipedia.orgnih.gov Research in this area would likely focus on its efficacy against various pathogens, particularly drug-resistant strains.

Anticancer Research: More recently, salicylanilides have been explored for their potential anticancer properties. nih.govacs.org The well-known anthelmintic drug niclosamide, a chlorinated salicylanilide, is being intensively studied for its potential in oncology. nih.gov The proposed mechanisms for the anticancer activity of salicylanilides are diverse and include the inhibition of various signaling pathways crucial for cancer cell growth and survival. nih.gov This makes this compound a molecule of interest for screening in cancer cell lines.

Enzyme Inhibition: The hydroxybenzamide scaffold is present in molecules designed as enzyme inhibitors. For example, certain N-hydroxybenzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov The ability of the core structure to interact with metallic ions in enzyme active sites makes it a valuable pharmacophore.

Chemical Synthesis and Materials Science: Beyond its potential biological applications, compounds like this compound serve as important intermediates in organic synthesis. They can be used as building blocks for the creation of more complex molecules and materials with specific chemical properties.

The following table provides an overview of the potential research applications for this class of compounds.

| Research Area | Potential Application of Salicylanilide Derivatives |

| Antimicrobial | Development of new antibacterial and antifungal agents. |

| Anticancer | Investigation of effects on various cancer cell lines and signaling pathways. nih.gov |

| Antiparasitic | Exploration as potential treatments for diseases caused by protozoa and helminths. nih.gov |

| Enzyme Inhibition | Design of inhibitors for enzymes such as histone deacetylases. nih.gov |

| Organic Synthesis | Use as a chemical intermediate for more complex molecules. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(12(9)15)16-13(18)8-4-1-2-7-11(8)17/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBJONZJHGUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of N 2,3 Dichlorophenyl 2 Hydroxybenzamide

Convergent Synthesis Pathways

The synthesis of N-(2,3-dichlorophenyl)-2-hydroxybenzamide can be efficiently achieved through several convergent methods. These pathways primarily involve the formation of an amide bond between a salicylic (B10762653) acid-derived moiety and a 2,3-dichloroaniline-derived moiety.

Direct Amidation Reactions: Coupling of 2-Hydroxybenzoic Acid with 2,3-Dichloroaniline (B127971)

A principal and direct method for synthesizing this compound is the coupling of 2-hydroxybenzoic acid (salicylic acid) with 2,3-dichloroaniline. This reaction forms the core amide linkage of the target molecule. The success of this amidation is highly dependent on the use of specific activating agents to facilitate the bond formation, especially given that aromatic amines like 2,3-dichloroaniline can be unreactive. nih.gov

To overcome the inherent difficulty of forming an amide bond between a carboxylic acid and an electron-deficient amine, coupling agents are essential.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide (B86325) that is widely used in amide bond synthesis. researchgate.net Its primary function is to activate the carboxyl group of 2-hydroxybenzoic acid. The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by the primary amine (2,3-dichloroaniline) to form the desired amide bond. researchgate.net A significant advantage of using EDC is that its urea (B33335) byproduct is water-soluble, simplifying purification. nih.gov

A general protocol for such a reaction involves dissolving the amine and DMAP in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the carboxylic acid and then EDC, with the mixture stirred at room temperature. commonorganicchemistry.com

The efficiency and yield of the direct amidation reaction are sensitive to several parameters. Optimization of these conditions is crucial for achieving satisfactory results. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reagents.

Table 1: General Reaction Parameters for EDC/DMAP Mediated Amidation

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Coupling Agents | EDC (1-2 equiv.), DMAP (1-1.3 equiv.) | Activates carboxylic acid and catalyzes the reaction. | nih.govcommonorganicchemistry.com |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Provides a suitable medium for the reaction. | commonorganicchemistry.com |

| Temperature | Room Temperature | Mild conditions are often sufficient. | commonorganicchemistry.com |

| Reaction Time | 12-48 hours | Varies depending on the reactivity of the substrates. | nih.govcommonorganicchemistry.com |

Acylation of Salicylamide (B354443) with Acid Chlorides

An alternative synthetic route is the N-acylation of salicylamide (2-hydroxybenzamide) with 2,3-dichlorobenzoyl chloride. sigmaaldrich.comnih.gov In this pathway, the amide bond is formed by the reaction of the amine group of salicylamide with the highly reactive acyl chloride.

This method, a variant of the Schotten-Baumann reaction, is often rapid and efficient. mdpi.com The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The use of ionic liquids as both catalyst and solvent has also been explored for Friedel-Crafts acylation of salicylamide, achieving high yields. researchgate.netgoogle.com

Condensation Reactions Utilizing Related Precursors

Condensation reactions provide another avenue for the synthesis of salicylamide derivatives. One such approach involves reacting a phenyl salicylate (B1505791) ester with an amine. google.com For the synthesis of this compound, this would involve the reaction of a phenyl salicylate with 2,3-dichloroaniline.

This process is typically performed at elevated temperatures (above 150°C) and can be catalyzed by a Lowry-Bronsted acid, such as the hydrochloride salt of the reactant amine. google.com The reaction proceeds via aminolysis of the ester, where the amine displaces the phenoxy group to form the more thermodynamically stable amide. This method avoids the need for preparing and handling reactive acyl chlorides or using coupling agents.

Chemical Transformations and Derivative Synthesis

This compound can serve as a scaffold for the synthesis of more complex molecules and derivatives. The presence of multiple functional groups—a phenolic hydroxyl group, an amide linkage, and chlorinated phenyl rings—offers various sites for chemical modification.

For instance, the phenolic hydroxyl group can undergo alkylation or acylation to produce ether or ester derivatives, respectively. The amide N-H bond can also be a site for further substitution under specific conditions. Additionally, the aromatic rings can potentially undergo further electrophilic or nucleophilic substitution, although the existing chloro-substituents will direct the position of new functional groups and may deactivate the rings to certain reactions. The synthesis of various amide derivatives often involves coupling reactions to build more complex structures. nih.gov

Reactions of the Amide Bond: Hydrolysis and Reduction Pathways

The amide bond in this compound is a robust functional group, yet it can undergo specific chemical transformations such as hydrolysis and reduction.

Hydrolysis: The cleavage of the amide bond, while not spontaneous, can be induced under forcing conditions, such as strong acidic or basic catalysis with heat. This reaction breaks the molecule into its constituent precursors: 2,3-dichloroaniline and 2-hydroxybenzoic acid (salicylic acid). The stability of the amide bond is a critical factor in its biological persistence and activity. In biological systems, enzymatic hydrolysis can occur. For instance, enzymes like β-glucuronidase are known to hydrolyze conjugated metabolites, cleaving glucuronide moieties to release the aglycone. researchgate.net While not a direct hydrolysis of the amide bond itself, this illustrates enzymatic pathways that can modify related structures in vivo. researchgate.net The direct uncatalyzed formation of an amide bond from a carboxylic acid and an amine is generally not spontaneous, highlighting the inherent stability of the bond once formed. researchgate.net

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to yield the corresponding secondary amine, N-(2,3-dichlorobenzyl)-2-hydroxybenzylamine. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), and effectively removes the planarity and conjugation associated with the amide linkage, leading to significant changes in the molecule's three-dimensional structure and chemical properties.

Electrophilic Aromatic Substitution on the Dichlorophenyl and Benzamide (B126) Rings

Electrophilic aromatic substitution (EAS) on the two aromatic rings of this compound is highly dependent on the directing effects of the existing substituents.

Dichlorophenyl Ring: This ring is strongly deactivated towards electrophilic attack. The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect. The amide nitrogen also withdraws electron density from this ring via resonance, further increasing its deactivation. Therefore, forcing conditions would be required for substitutions like nitration or halogenation, with the electrophile likely directed to the positions para or ortho to the chlorine atoms, primarily position 5.

Benzamide (Salicyl) Ring: This ring is more susceptible to electrophilic attack due to the powerful activating and ortho, para-directing effect of the hydroxyl group. The amide group, being a meta-director, deactivates the ring. The competition between the activating -OH group and the deactivating -CONH- group governs the regioselectivity. The hydroxyl group's influence is dominant, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). Friedel-Crafts type reactions on benzamides can be achieved using superacids, which can activate even relatively unreactive arenes by creating superelectrophilic intermediates. nih.gov Efficient amidation of electron-rich arenes, such as phenols, can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), which acts as an electrophilic nitrogen source. rsc.orgnih.gov This suggests that further amination on the activated salicyl ring is a potential reaction pathway. rsc.orgnih.gov

Nucleophilic Attack at the Hydroxyl Group and its Derivatives

The phenolic hydroxyl group is a prime site for nucleophilic attack and derivatization. libretexts.org Its acidic proton can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of substitution reactions.

Common derivatization reactions include:

Etherification: Reaction of the phenoxide with alkyl halides (e.g., chloroacetic acid ethyl ester) yields O-substituted ethers. researchgate.net This strategy is used to introduce new functional groups or linkers. researchgate.net

Esterification: Acylation with acid chlorides or anhydrides converts the hydroxyl group into an ester. researchgate.net Acetic anhydride, for example, is used to form acetate (B1210297) esters, a reaction that can be chemoselective for hydroxyl groups even in the presence of other functionalities. nih.gov

These derivatization methods are crucial for modifying the compound's properties and are often used in analytical chemistry to enhance detection in techniques like LC-MS/MS. researchgate.netrsc.org For instance, attaching a chromophore or a readily ionizable moiety can significantly improve analytical sensitivity. researchgate.net

Derivatization Strategies for Structural Modification and Biological Activity Probing

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of salicylanilides and developing analogues with enhanced or selective biological activity. nih.govnih.gov Modifications can be systematically made to the aromatic rings, the substituents, and the core structure. nih.gov

Substitution Pattern Variations on Aromatic Rings

Altering the type and position of substituents on both aromatic rings has a profound impact on biological activity. Studies on related salicylanilides and benzamides show that the electronic properties and lipophilicity, which are modulated by these substituents, are critical for activity. nih.gov The inhibitory activity of R'-substituted salicylanilides against oxygen evolution in spinach chloroplasts, for example, correlates with the hydrophobicity and the Hammett constant (σ) of the substituents. nih.gov

In a series of thiosemicarbazone derivatives synthesized from 2,4-dichlorophenyl acetic acid, the position of hydroxyl or methoxy (B1213986) groups on an adjacent benzene (B151609) ring significantly influenced antioxidant and enzyme inhibitory activities. nih.gov Similarly, the synthesis of benzamides substituted with pyridine-linked oxadiazoles (B1248032) demonstrates how complex heterocyclic moieties can be appended to the core benzamide structure to generate compounds with insecticidal and fungicidal properties. mdpi.com

The table below summarizes findings from various studies on related compounds, illustrating the effect of substitution patterns.

| Parent Compound/Series | Substitution Variation | Observed Effect | Reference |

| Salicylanilides | 5-nitro, 5-fluoro, 5-bromo analogues | Reduced chlorophyll (B73375) production in Chlorella vulgaris; activity dependent on lipophilicity and electronic parameters. | nih.gov |

| Halogenated Benzamides | N-(2,3-difluorophenyl) vs. N-(2,4-difluorophenyl) | Both isomers are largely planar, but slight differences in crystal packing and intermolecular interactions (C-H⋯F/O) arise from the different fluorine positions. | mdpi.commdpi.com |

| 2-(2,4-dichlorophenyl)acetyl thiosemicarbazides | Hydroxyl/methoxy group position on benzylidene ring | Potency against α-amylase and antioxidant activity was highly dependent on the position (ortho, meta, para) of the substituent. | nih.gov |

| 2-hydroxy-benzamides | N-(3-bromo-phenyl) derivatization | The parent compound was derivatized at the hydroxyl group to introduce hydrazone moieties, creating new compounds with potential biological activity. | researchgate.net |

Alkyl vs. Aryl Substituents Effects

The nature of the substituents—whether they are alkyl or aryl—can significantly alter the compound's interaction with biological targets. In a study of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, which share structural similarities with derivatized salicylanilides, the type of amine substituent was critical. diva-portal.org Analogues with small alkyl groups like cyclopropylamine (B47189) and isopropylamine (B41738) were found to be highly active, whereas those with a bulkier aryl (naphthyl) substituent were over 10 times weaker binders. diva-portal.org This suggests that steric bulk and the specific hydrophobic interactions afforded by alkyl versus aryl groups play a key role in molecular recognition at the target site. diva-portal.org The synthesis of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives, where cyclic amines (alkyl) are attached to the core, also yielded compounds with significant antifungal and antiproliferative activity. nih.gov

Halogenation Effects on Chemical Reactivity

Halogen atoms, and particularly chlorine in the case of this compound, are pivotal to its chemical character and biological activity. Halogenation influences the electronic distribution, lipophilicity, and metabolic stability of the molecule.

Electronic Effects : The two chlorine atoms on the aniline (B41778) ring are strongly electron-withdrawing, which lowers the pKa of the amide N-H, making it more acidic. This also deactivates the ring toward electrophilic attack.

Lipophilicity : Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. The activity of many salicylanilides is directly correlated with their lipophilicity. nih.gov

Structural Effects : The specific placement of halogens dictates the molecule's conformation and its ability to form intermolecular interactions like hydrogen bonds and halogen bonds in the solid state. mdpi.commdpi.com For example, comparing the crystal structures of tri-fluorinated benzamide isomers reveals that the substitution pattern directly influences the molecular packing and the network of C-H···F interactions. mdpi.commdpi.com The trichloro-equivalent of a fluorinated benzamide, 2-chloro-N-(2,3-dichlorophenyl)benzamide, adopts a different conformation and crystal packing, highlighting the subtle but significant role of the specific halogen used. mdpi.com In some series, chlorinated analogues have been shown to be stronger inhibitors than their fluorinated counterparts. diva-portal.org

The table below details the halogenation patterns in related structures and their significance.

| Compound/Series | Halogenation Pattern | Significance | Reference |

| 4-Thiazolidinones | ortho, para-dichlorophenyl vs. para-fluorophenyl | The dichlorinated analogues were generally stronger inhibitors of mosquito acetylcholinesterase. | diva-portal.org |

| Fluorinated Benzamides | N-(2,3-difluorophenyl)-2-fluorobenzamide | The F atoms participate in a network of C-H⋯F/O interactions and C-F⋯C ring stacking contacts, defining the crystal structure. | mdpi.com |

| Chlorinated Benzamides | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | A tetrachlorinated salicylanilide (B1680751), demonstrating extensive halogenation on both rings. | nist.gov |

| Salicylanilides | 5-fluoro and 5-bromo analogues | Halogen substitution at the 5-position of the salicyl ring modulated anti-algal activity. | nih.gov |

Structure Activity Relationship Sar Studies and Derivative Development

Systematic SAR Investigations of N-(2,3-dichlorophenyl)-2-hydroxybenzamide Analogs

Systematic investigations into the structure-activity relationships of salicylanilide (B1680751) analogs have provided a foundational understanding for rational drug design. asm.orgnih.gov These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically altered to observe the resulting changes in biological activity. For instance, research on salicylanilide derivatives as P2X1 receptor antagonists involved synthesizing numerous analogs to analyze how different substituents on both the salicylic (B10762653) acid and aniline (B41778) rings affected potency and selectivity. nih.govacs.orgelsevierpure.com The core salicylanilide scaffold has been identified as a versatile platform, with modifications leading to a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.comnih.gov These investigations have shown that even minor changes, such as the position of a halogen atom or the nature of a substituent, can profoundly impact the compound's efficacy and mechanism of action. mdpi.comnih.gov

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological activity of salicylanilide derivatives is highly sensitive to the nature and position of substituents on both the salicyloyl and anilide rings. Electronic properties, such as electron-donating or electron-withdrawing effects, play a pivotal role in modulating the compound's interaction with biological targets.

The presence of electron-withdrawing groups on the salicyloyl moiety is a critical determinant of biological activity. mdpi.com These groups can enhance the acidity of the phenolic hydroxyl group, which is often crucial for the compound's mechanism of action, such as the uncoupling of oxidative phosphorylation. nih.govmdpi.com For example, the substitution of the salicylanilide scaffold with electron-withdrawing groups has been associated with increased cytotoxic activity in various cancer cell lines. mdpi.com This is because such groups can facilitate the delocalization of negative charge, affecting the molecule's protonophoric behavior. mdpi.com In studies of P2X1 receptor antagonists, the addition of a chlorine atom at position 4 or 5 of the salicyloyl ring (an electron-withdrawing group) in compounds like N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide resulted in highly potent molecules. nih.govacs.org

The table below illustrates the impact of electron-withdrawing groups on the salicyloyl ring of salicylanilide derivatives.

| Compound Name | Salicyloyl Ring Substituent | Aniline Ring Substituent | Activity (IC50) | Source |

| Compound 1 | 5-Chloro | 3,5-bis(trifluoromethyl) | 0.0192 µM | acs.org |

| Compound 14 | 4-Chloro | 3,5-bis(trifluoromethyl) | 0.0231 µM | acs.org |

This interactive table demonstrates that the placement of the electron-withdrawing chloro group on the salicyloyl ring significantly influences the antagonistic potency against the P2X1 receptor.

The anilide portion of the molecule, derived from aniline, is key for tuning the hydrophobic (lipophilic) character of the compound. Lipophilicity is a crucial factor that governs a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. SAR studies have consistently shown that increasing the lipophilicity of the anilide ring, often through halogenation or the addition of bulky groups, correlates with enhanced biological activity. mdpi.com For instance, in a series of salicylanilide-based peptidomimetics, it was found that for significant antibacterial efficacy, the molecule required substitution with a bulky and/or lipophilic chain like isopropyl, isobutyl, or thiabutyl. mdpi.com The anti-algal activity of certain salicylanilides also depends on their lipophilicity. mdpi.com This suggests that hydrophobic interactions are critical for anchoring the molecule to its biological target.

Halogenation is a powerful tool in medicinal chemistry to enhance the biological profile of a drug candidate. nih.gov In the case of salicylanilides, halogen atoms on the anilide ring, such as the dichlorophenyl group in the title compound, are pivotal for potent antimicrobial and enzyme-inhibiting activities. nih.govbiorxiv.org Halogens can modulate ligand-receptor interactions through their steric effects and their ability to form halogen bonds, which can improve binding affinity. nih.govnih.gov Studies on halogenated salicylanilides as antifungal agents demonstrated that chlorination was more effective than fluorination or bromination in conferring antivirulence activity against Candida albicans. nih.gov The presence of halogens is also known to affect the potency of antimicrobial compounds; for example, replacing chlorines with bromines in some glycopeptide antibiotics can significantly alter their antimicrobial profile. nih.gov Furthermore, halogenation often increases lipophilicity, which can enhance membrane permeation, a crucial step for antimicrobial action. mdpi.comnih.gov

The following table summarizes the effect of halogenation on the antifungal activity of salicylanilides against C. albicans.

| Compound | Halogenation on Anilide Ring | Antifungal Growth Inhibition (>50% at 20 µM) | Source |

| Salicylanilide | None | Yes | nih.gov |

| Niclosamide | 4'-chloro, 5-nitro | No | nih.gov |

| Compound #5 | 4'-fluoro | Yes | nih.gov |

| Compound #8 | 3',4'-difluoro | Yes | nih.gov |

| Compound #11 | 4'-bromo | Yes | nih.gov |

This interactive table shows that while the non-halogenated scaffold has anti-growth activity, specific halogenation patterns, as seen in Niclosamide, can shift the activity towards being primarily anti-filamentation rather than anti-growth.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of salicylanilides is intrinsically linked to their biological function. These molecules can exist in different spatial arrangements, and the biologically active conformation is the one that best fits the binding site of the target protein. Salicylanilides are proposed to exist in two primary conformations: a "closed-ring" form and an "open-ring" form. nih.gov

Closed-ring conformation: An intramolecular hydrogen bond forms between the phenolic hydroxyl group (-OH) and the carbonyl oxygen atom (C=O). This creates a pseudo-six-membered ring. nih.gov

Open-ring conformation: A hydrogen bond is established between the amide nitrogen-hydrogen (N-H) and the phenolic oxygen atom (-OH). nih.gov

The equilibrium between these two states can be influenced by substituents and the surrounding environment. nih.govmdpi.com It is hypothesized that the "closed-ring" conformation is critical for certain biological activities. For example, some salicylanilides were designed to mimic quinazolines as EGFR inhibitors, with the pseudo-ring from the closed conformation playing a key role. nih.gov The methylation of the phenolic hydroxyl group, which prevents the formation of this hydrogen bond, abolished this inhibitory activity, supporting the importance of the closed-ring state for that specific target. nih.gov

Rational Design Principles for Enhanced Biological Activity and Selectivity

Insights from SAR and mechanistic studies have enabled the formulation of rational design principles to create salicylanilide derivatives with improved activity and selectivity. asm.orgnih.govresearchgate.net The goal is to optimize the molecular structure to maximize interaction with the desired target while minimizing off-target effects.

Key principles include:

Exploiting Mechanistic Understanding: A detailed understanding of a compound's mode of action allows for the rational design of improved therapies. nih.gov For instance, knowing that efflux pumps are a primary resistance mechanism against salicylanilides in Gram-negative bacteria guided the strategy of co-administering them with efflux pump inhibitors or membrane permeabilizers, leading to synergistic effects. asm.orgnih.gov

Targeted Substituent Placement: The strategic placement of electron-withdrawing groups on the salicyloyl ring can enhance the molecule's protonophoric activity, which is key to its antimicrobial and anticancer effects. mdpi.com

Optimizing Hydrophobicity: Fine-tuning the lipophilicity of the anilide ring through the addition of halogens or hydrophobic groups is essential for membrane transport and interaction with hydrophobic binding sites on target enzymes. mdpi.com

Conformational Constraint: Designing molecules that favor the biologically active conformation (e.g., the "closed-ring" form) can lead to higher potency. This can be achieved by introducing specific substituents that lock the molecule into the desired shape. nih.gov

Hybrid Molecule Design: A strategy of combining the salicylamide (B354443) pharmacophore with another active scaffold (like a sulphonamide) through a biodegradable linker can create co-drugs with synergistic dual-inhibition properties. tandfonline.com

By applying these principles, researchers can move beyond random screening and intelligently engineer novel salicylanilide analogs with superior therapeutic profiles. asm.orgresearchgate.net

Molecular Mechanisms of Action and Target Identification for N 2,3 Dichlorophenyl 2 Hydroxybenzamide

Enzyme Inhibition Studies

N-(2,3-dichlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide (B1680751) class of compounds, which has been the subject of numerous studies to determine their inhibitory effects on various enzymes. These investigations are crucial for identifying the molecular targets responsible for their biological activities.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Consequently, they are major targets for drug discovery. The salicylanilide scaffold has been identified as a promising pharmacophore for developing kinase inhibitors.

Studies have explored salicylanilides as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key player in cancer progression. nih.gov A pharmacophore model suggested that the salicylic (B10762653) acid portion of the molecule could mimic the pyrimidine (B1678525) ring of known ATP-competitive inhibitors, allowing it to interact with the EGFR active site. nih.gov This hypothesis led to the synthesis and testing of a series of salicylanilides, some of which proved to be potent and selective inhibitors of EGFR tyrosine kinase, with IC₅₀ values in the nanomolar range. nih.gov While many cyclin-dependent kinase (CDK) inhibitors target the ATP-binding site, a domain with high sequence homology across the kinase family, leading to challenges in specificity, the potential for salicylanilides to inhibit CDKs like Cdk5 remains an area of interest given their established kinase inhibitory activity. nih.gov

The mechanism by which kinase inhibitors bind to their target enzymes is crucial for understanding their potency and selectivity. Most kinase inhibitors are ATP-competitive, binding to the ATP pocket at the interface of the N- and C-terminal lobes of the kinase domain. nih.gov For salicylanilides targeting EGFR, it was proposed that they function as ATP-competitive inhibitors. nih.gov This binding mode involves the inhibitor occupying the adenine-binding region and forming hydrogen bonds with the "hinge" segment of the kinase. nih.gov

The structural flexibility of the kinase activation loop allows for different inhibitor binding modes, broadly classified as Type I and Type II. Type I inhibitors bind to the active "DFG-in" conformation, whereas Type II inhibitors bind to an inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket. scienceopen.com While specific crystallographic data for this compound is not available, the design of salicylanilides as EGFR inhibitors was based on superimposing them with a known Type I inhibitor, 4-[(3'-chlorophenyl)amino]-6,7-dimethoxyquinazoline, suggesting a similar binding interaction within the active site. nih.gov

A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. mdpi.com The selectivity of an inhibitor is its ability to inhibit the target kinase without affecting other, often closely related, kinases. This is critical for minimizing off-target effects. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases. researchgate.netenzymlogic.com

For the salicylanilide class, studies have demonstrated that selectivity against EGFR is achievable. Research into a series of synthesized salicylanilides showed them to be not only potent but also selective EGFR tyrosine kinase inhibitors. nih.gov This indicates that while the general salicylanilide scaffold can interact with the kinase ATP-binding site, specific substitution patterns on the phenyl rings can exploit subtle differences between kinases to achieve a desired specificity profile. nih.gov Further research into SPAK kinase has also led to the development of salicylanilide derivatives as potential antihypertensive agents, highlighting that this chemical class can be tailored to inhibit different kinases. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that metabolize the neurotransmitter acetylcholine. nih.gov They are important therapeutic targets, particularly in neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Salicylanilides and their derivatives have been investigated as potential inhibitors of these enzymes. nih.gov

Studies on 2-hydroxy-N-phenylbenzamides, the core structure of salicylanilides, revealed moderate inhibition of AChE, with IC₅₀ values typically ranging from 33.1 to 85.8 µM. nih.gov In many cases, these compounds were more effective against AChE than BChE. nih.gov The inhibitory potency of these derivatives was found to be comparable or even superior to the established drug rivastigmine. nih.gov A close analog, 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide, is part of this class of compounds exhibiting cholinesterase inhibition. nih.gov Further modifications, such as creating phosphorus-based esters from the salicylanilide hydroxyl group, have been shown to significantly improve activity against BChE. nih.gov

Inhibitory Activity of Salicylanilide Analogs Against Cholinesterases

| Compound (Substitutions on N-phenyl ring) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-chloro | 68.4 | 145.2 | nih.gov |

| 3,4-dichloro | 41.5 | 114.7 | nih.gov |

| 3,5-dichloro | 33.1 | 53.5 | nih.gov |

| 4-(trifluoromethyl) | 46.8 | 102.5 | nih.gov |

| Rivastigmine (Standard) | 71.1 | 2.5 | nih.govnih.gov |

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health issue, exacerbated by growing drug resistance. nih.gov This has spurred the search for novel drug targets, among which the enzyme Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) has emerged as highly promising. nih.govnih.gov This enzyme is essential for the de novo biosynthesis of pyrimidines, which are vital for DNA and RNA synthesis in the parasite. nih.gov Unlike the human host, P. falciparum cannot salvage pyrimidines from its environment, making PfDHODH essential for its survival. nih.govresearchgate.net This dependency makes selective inhibition of PfDHODH a viable therapeutic strategy. nih.gov

N-substituted salicylamides, including derivatives of this compound, have been synthesized and evaluated as inhibitors of PfDHODH. rsc.orgrsc.org Research programs based on the 2-hydroxy-N-(2-phenylethyl)benzamide scaffold sought to improve potency and selectivity against PfDHODH over the human equivalent (hDHODH). researchgate.net Molecular modeling suggests a binding mode where the salicylic hydroxyl group of the inhibitor is positioned near Arg265 in the enzyme's active site, with other parts of the molecule occupying a hydrophobic pocket. researchgate.net Successful development has yielded salicylamide (B354443) derivatives with low micromolar affinity for PfDHODH and significant selectivity over hDHODH. rsc.org

The biological effect of a compound is not only dependent on its interaction with primary targets but also on its metabolic fate. Enzymes in metabolic pathways, particularly microsomal enzymes like the cytochrome P450 superfamily, can modify a compound, leading to either its activation into a more potent form or its detoxification and excretion.

Studies on N-(3,5-dichlorophenyl)succinimide (NDPS), a compound structurally related to this compound through its dichlorophenyl moiety, have shown that its biological activity is heavily influenced by metabolism. nih.gov Research demonstrated that the nephrotoxicity induced by NDPS is likely caused by one or more of its metabolites. nih.gov When microsomal enzyme inhibitors like piperonyl butoxide were administered, the toxic effects of NDPS were reduced. Conversely, pretreatment with an enzyme inducer like phenobarbital (B1680315) enhanced its toxicity. nih.gov This demonstrates that the activity of a dichlorophenyl-containing compound can be significantly modulated by the enzymes in metabolic pathways, suggesting that a metabolite may be responsible for the ultimate biological effect. nih.gov

Inhibition of Kinases (e.g., Cdk5, EGFR TK)

Receptor Interaction and Ligand Binding Profiling

The precise receptor binding profile for this compound is not extensively detailed in publicly available literature. However, the broader class of salicylanilides and related benzamides, to which this compound belongs, has been the subject of various pharmacological studies. The activity of these molecules is often attributed to their interaction with a range of cellular targets.

Sigma Receptor Binding Affinities

Specific binding affinity data for this compound at sigma-1 (σ1R) and sigma-2 (σ2R) receptors are not prominently documented in current research. Sigma receptors are chaperone proteins, highly expressed in the central nervous system, that modulate numerous signaling pathways and are targets for various neurological and psychiatric conditions. nih.govnih.gov They are known to bind a diverse array of ligands, including certain neuroleptics, psychostimulants, and dextrobenzomorphans. nih.gov Ligands for sigma receptors often possess a protonated nitrogen atom as a key pharmacophore element to achieve high-affinity binding. nih.gov While many compounds have been evaluated for their sigma receptor activity, including agonists like igmesine (B115768) and antagonists like BD1047, specific data for this compound remains to be elucidated. nih.gov

Interaction with Serotonin (B10506) and Dopamine (B1211576) Receptors by Analogs

Direct studies on the interaction of this compound with serotonergic or dopaminergic receptors are limited. However, research into analogous structures provides insight into the potential for this chemical class to interact with these important neurotransmitter systems.

Atypical antipsychotic drugs, for instance, often exhibit a multi-receptor binding profile, frequently targeting both dopamine D2 and serotonin 5-HT receptors. researchgate.netmdpi.com The interplay between these two systems is crucial for regulating cognitive and motor functions. researchgate.net For example, the formation of heteroreceptor complexes between D2 and 5-HT2A receptors is a proposed mechanism for the action of some atypical antipsychotics. mdpi.com

Analogs of other complex molecules, such as the atypical antipsychotic sertindole, have been synthesized to probe structure-activity relationships at these receptors. Modifications that replace core ring structures with more flexible side chains can retain high affinity for both 5-HT2A and D2 receptors. nih.gov Furthermore, certain N-substituted benzamides have been investigated as potential therapeutic agents targeting dopamine receptors. nih.gov The drug aripiprazole (B633) is a well-known example of a compound with a dual partial agonist profile at both D2 and 5-HT1A receptors. researchgate.net These findings suggest that the broader benzamide (B126) and salicylanilide scaffolds have the potential to be adapted to interact with dopamine and serotonin receptors, although specific affinities for this compound have not been established.

Influence on Cellular Signaling Pathways

Research has shown that salicylanilides, the chemical class encompassing this compound, can modulate multiple cellular signaling pathways. nih.govresearchgate.net One of the key mechanisms identified for this class is the inhibition of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov This inhibition likely occurs through competition with ATP at the kinase's catalytic domain, affecting downstream processes that regulate cell proliferation, survival, and migration. nih.gov

Furthermore, salicylanilides have been found to interfere with several other critical signaling cascades implicated in cell growth and inflammation, including the Wnt/β-catenin, mTORC1, STAT3, and Notch pathways. researchgate.net The ability of these compounds to modulate such a diverse range of pathways highlights their potential as multi-targeted agents. nih.govresearchgate.net

Modulation of Inflammatory Pathways (e.g., NF-κB Attenuation)

A significant mechanism of action for salicylanilide analogs is the attenuation of inflammatory pathways, particularly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov The NF-κB pathway is a central regulator of inflammation, and its dysregulation is linked to various chronic inflammatory diseases and malignancies. nih.govpatsnap.com

Studies on N-substituted benzamides have demonstrated their potential as potent inhibitors of NF-κB activation. nih.govnih.gov For example, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IκB kinase β (IKK-β), a critical enzyme that activates the NF-κB pathway. nih.gov Similarly, other benzamide derivatives have been shown to prevent NF-κB activation by blocking the breakdown of its inhibitor, IκBβ. nih.govnih.gov This inhibition of NF-κB reduces the production of pro-inflammatory prostaglandins (B1171923) and other mediators, forming the basis of the anti-inflammatory effects observed for this class of compounds. patsnap.com

Mechanisms of Antimicrobial and Anti-Biofilm Activity

Inhibition of Microbial Growth and Biomass Accumulation

Salicylanilide derivatives have demonstrated notable antimicrobial and anti-biofilm properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.comnih.gov S. aureus is a major pathogen known for forming resilient biofilms that increase its resistance to conventional antibiotics. nih.govfrontiersin.org

Research into novel chloro-substituted salicylanilides has shown that the substitution pattern on the aniline (B41778) ring influences antibacterial efficacy. Specifically, compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide displayed higher activity against Gram-positive strains compared to their 4-chloro substituted counterparts, suggesting that the 2-chloro substitution is beneficial for the antibacterial effect. mdpi.comnih.gov This finding is particularly relevant for this compound.

One related compound, 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, was found to be bactericidal against S. aureus isolates and highly effective at eradicating established biofilms at concentrations lower than many conventional antibiotics. nih.gov The anti-biofilm mechanism of related natural compounds involves disrupting the biofilm's three-dimensional structure, reducing the bacterial load within the biofilm, and decreasing the production of the extracellular matrix components, such as polysaccharides and proteins, which are essential for biofilm integrity. frontiersin.orgfrontiersin.org

Table 1: Antimicrobial Activity of Salicylanilide Analogs Against Gram-Positive Bacteria This table is a compilation of data for analog compounds to illustrate the potential activity of the salicylanilide class.

| Compound/Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| N-(2-chlorophenyl)-2-hydroxybenzamide Derivatives | Gram-positive bacteria | Good bactericidal effect (MIC values: 0.125–0.5 mg/mL) | mdpi.com |

| N-(4-chlorophenyl)-2-hydroxybenzamide Derivatives | Gram-positive bacteria | Lower antibacterial effect (MIC ≥ 0.5 mg/mL) | mdpi.com |

| 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | Methicillin-resistant S. aureus (MRSA) & Methicillin-sensitive S. aureus (MSSA) | Biofilm IC50: 0.15-0.58 mg/L; Minimal Biofilm Killing Concentration: 4 mg/L | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL) | nih.gov |

Disruption of Biofilm Formation in Pathogens

No research findings or data were identified concerning the ability of this compound to disrupt or inhibit biofilm formation in any pathogenic microorganisms. The mechanisms by which many compounds interfere with biofilms—such as inhibiting quorum sensing, disrupting the extracellular matrix, or preventing initial bacterial attachment—have not been studied or reported for this specific compound.

Chemoproteomic Approaches for Bacterial Protein Target Identification and Downregulation Analysis

There is no available information from studies using chemoproteomic methods to identify the bacterial protein targets of this compound. Chemoproteomics is a powerful tool for target deconvolution, often employing techniques like affinity-based pulldowns or activity-based protein profiling to understand a compound's mechanism of action. nih.govresearchgate.net However, no such studies have been published for this particular compound, meaning its bacterial targets and any subsequent protein downregulation remain unknown.

Proposed Antineoplastic Mechanisms (In Vitro Studies)

While the antineoplastic potential of various structurally related benzamide and salicylanilide derivatives has been explored, there are no specific in vitro studies available that investigate the anticancer mechanisms of this compound. Research into related compounds, such as other substituted 2-hydroxybenzamides, has indicated that this class of molecules can exhibit antiproliferative and pro-apoptotic effects in human cancer cell lines. For instance, studies on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide have noted its anti-cancer activity. nih.gov Similarly, other research has explored the antineoplastic potential of various N-alkyl-nitroimidazoles and sulfonamide derivatives in vitro. openmedicinalchemistryjournal.comnih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. Therefore, its efficacy, target cancer cell lines, and specific molecular pathways of action (e.g., cell cycle arrest, apoptosis induction) have not been determined.

Computational and Theoretical Chemistry Investigations of N 2,3 Dichlorophenyl 2 Hydroxybenzamide

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as N-(2,3-dichlorophenyl)-2-hydroxybenzamide, might interact with a protein target. These methods are crucial in drug discovery for predicting binding affinity and understanding the stability of the ligand-protein complex.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy, often expressed as a docking score or binding affinity (ΔG), typically in kcal/mol. Lower negative values indicate a more favorable and stable binding interaction.

For instance, in studies of other benzamide (B126) derivatives, docking simulations have been used to predict their binding affinities with various protein targets. The binding affinity for N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with α5β1 integrin was found to be -7.7 kcal/mol, suggesting a strong potential for interaction. Such studies help in ranking potential drug candidates and prioritizing them for further experimental testing. The MMFF94 force field is commonly utilized to generate the 3D structure of the ligand and optimize its geometry before docking.

Table 1: Illustrative Binding Affinities of Benzamide Derivatives with Protein Targets This table presents data from related compounds to illustrate the type of results obtained from molecular docking studies.

| Compound Name | Protein Target | Binding Affinity (kcal/mol) |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |

Data is for illustrative purposes and does not represent the target compound.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of a ligand within a protein's binding pocket is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking and MD simulations provide detailed insight into these interactions. For example, analysis of docked benzamide derivatives frequently reveals hydrogen bonds forming between the amide group (N-H) or hydroxyl group (O-H) of the ligand and amino acid residues like serine or aspartic acid in the protein's active site.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. This concept, known as "induced fit," is critical for biological function. MD simulations are particularly suited to study these dynamic changes over time.

Studies on other activators have shown that nucleotide binding can lead to significant structural rearrangements. For flexible molecules like salicylamide-based peptidomimetics, computational analyses reveal the existence of multiple low-energy conformations. The binding process can select for a specific conformation or cause a shift in the conformational equilibrium. These simulations can track changes in the protein's backbone (e.g., Root Mean Square Deviation or RMSD) to assess the stability of the complex and observe how the protein adapts to the ligand's presence.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and other spectroscopic properties with high accuracy.

Prediction of Molecular Structural Parameters

DFT calculations can accurately predict the three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For example, a DFT study on a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, determined that the two aromatic rings were nearly co-planar, with the central amide group twisted out of the plane.

Table 2: Illustrative Predicted Structural Parameters for a Related Dichlorophenyl Compound This table presents crystal structure data for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide (C₁₂H₈Cl₂N₂O₄S) to illustrate the type of results obtained from structural analysis.

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | 68.00 (6)° |

| Torsion Angle (C-SO₂-NH-C) | 61.15 (18)° |

| System | Monoclinic |

| Space Group | P2₁/c |

Data is for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide and is for illustrative purposes only.

Analysis of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to functional groups.

For example, in studies of other hydroxybenzamide derivatives, the C=O stretching vibration is typically expected in the range of 1715-1680 cm⁻¹. The N-H stretching frequency is also a key indicator; a red-shift (a shift to lower wavenumber) in the experimental spectrum compared to the computed value can indicate the weakening of the N-H bond due to hydrogen bonding. Similarly, C-O stretching vibrations are characteristically found between 1300 and 1000 cm⁻¹.

Table 3: Illustrative Vibrational Frequencies for a Related Benzamide Derivative This table shows a comparison of theoretical and experimental vibrational frequencies for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide to illustrate the application of DFT in spectroscopic analysis.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretching | Ketone | 1716 | 1653 |

| C-O Stretching | Phenolic | 1264 | 1256 |

| N-H Stretching | Amide | - | - |

| C-N Stretching | Nitro Aromatic | - | 1045 (Raman) |

Data is for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (electronegative) and blue signifies areas of low electron density (electropositive).

For aromatic structures like this compound, the MEP map is expected to show a high electron density (red) around the oxygen atoms of the hydroxyl and amide groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit a positive potential (blue), indicating their role as hydrogen bond donors.

In a closely related compound, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628), computational studies have mapped the MEP to predict sites for electrophilic and nucleophilic attack. researchgate.net Such analysis for this compound would similarly highlight the regions prone to intermolecular interactions, which is critical for understanding its binding mechanism to biological targets.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from charge delocalization.

A study on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide utilized NBO analysis to investigate electronic exchange interaction and charge delocalization. researchgate.net A similar analysis on this compound would reveal the hyperconjugative interactions responsible for its electronic structure and reactivity. The stabilization energies associated with these interactions can be calculated to provide a quantitative measure of their significance.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.govrsc.org It provides information about the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed in a UV-Vis spectrum.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations typically focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these transitions, such as π → π* or n → π*, can also be identified, providing a deeper understanding of the molecule's electronic behavior upon light absorption.

In the computational analysis of the related 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, TD-DFT was employed to predict absorption wavelengths and their assignments in the UV-Vis region. researchgate.net Similar theoretical investigations on this compound would be instrumental in interpreting its experimental electronic spectrum and understanding its photophysical properties.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. A 3D-QSAR model, for example, was successfully used to understand the structural requirements of flavonoids for activity against glioblastoma. nih.gov

For a class of compounds like salicylanilides, a QSAR study would involve compiling a dataset of derivatives with known biological activities. researchgate.netmdpi.com Molecular descriptors, which are numerical representations of chemical information, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that relates the descriptors to the biological activity. A robust QSAR model for salicylanilides could predict the activity of this compound and guide the synthesis of new analogs with improved efficacy.

Computational Drug Design and Discovery Methodologies

Computational methods have become an indispensable part of modern drug discovery, enabling the rapid and cost-effective identification and optimization of new drug candidates.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two primary strategies in computational drug design. mdpi.com SBDD relies on the three-dimensional structure of the biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. Techniques like molecular docking are central to SBDD.

In contrast, LBDD is employed when the 3D structure of the target is unknown. This approach utilizes the knowledge of a set of molecules known to be active against the target. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is a key LBDD technique.

For this compound, if the structure of its biological target is known, SBDD could be used to predict its binding mode and to design modifications that enhance binding. If the target structure is not available, LBDD methods could be applied, using a set of active salicylanilide (B1680751) analogs to develop a pharmacophore model.

Virtual Screening Techniques for Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This method is significantly faster and more cost-effective than experimental high-throughput screening.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening uses a known active molecule as a template to search for similar compounds in a database. Structure-based virtual screening, or molecular docking, involves docking each molecule from a library into the binding site of a target protein and scoring their potential interactions.

In the context of this compound, virtual screening could be used to identify other compounds in large chemical databases with the potential for similar biological activity. For instance, a pharmacophore model derived from this molecule could be used to screen for compounds with a similar arrangement of key features.

Computational Approaches for Target Prediction and Validation

The identification of biological targets is a critical step in understanding the therapeutic potential and mechanism of action of a compound like this compound. In silico target prediction methods provide a cost-effective and rapid approach to generate hypotheses for experimental validation. creative-biolabs.comnih.gov These computational strategies are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comfrontiersin.org

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov For this compound, this would involve comparing its molecular fingerprints (2D or 3D representations of its structural features) against large databases of compounds with known biological targets, such as ChEMBL or BindingDB. rsc.orgkoreascience.kr Chemical similarity searching algorithms, like Tanimoto similarity, would be employed to identify known bioactive ligands that are structurally analogous to the query compound. nih.gov From these similarities, a list of potential protein targets can be inferred. Machine learning models, including Support Vector Machines (SVM), Random Forest (RF), and deep neural networks, trained on vast datasets of ligand-target interactions, can also predict the probability of a compound interacting with specific targets. nih.govmdpi.com

Structure-Based Methods: When the three-dimensional structures of potential protein targets are available, reverse or inverse docking can be performed. koreascience.kr This involves docking this compound into the binding sites of a large panel of proteins. nih.gov The docking simulations calculate the binding affinity and pose of the molecule within each protein's active site, and those with the most favorable scores are considered potential targets. creative-biolabs.com This approach is particularly useful for identifying both on-target and potential off-target interactions, which is crucial for assessing the compound's selectivity and potential for side effects. frontiersin.org

Target Validation: The output of these predictive methods is a list of putative targets that require further computational and experimental validation. Computational validation can involve more rigorous methods like molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. The combination of multiple orthogonal computational methods, such as consensus scoring from different algorithms, can increase the confidence in the predicted targets. mdpi.combiorxiv.org Ultimately, these in silico hypotheses must be confirmed through in vitro binding assays and functional studies.

Table 1: Computational Methods for Target Prediction

| Method Category | Specific Technique | Principle | Application to this compound |

| Ligand-Based | Chemical Similarity Searching | Structurally similar molecules have similar biological activities. nih.gov | Comparison of its molecular fingerprints against databases of known drugs and bioactive molecules. |

| Machine Learning | Models trained on known ligand-target data predict interaction probabilities. mdpi.com | Classification of the compound's potential activity against a panel of known biological targets. | |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Generation of a pharmacophore model to screen for proteins that recognize this structural motif. | |

| Structure-Based | Inverse/Reverse Docking | Docks the compound into the binding sites of numerous protein structures. nih.govkoreascience.kr | Identification of potential protein targets based on favorable binding energies and poses. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability and interaction dynamics of the predicted complex. |

Theoretical Investigations into Polymorphism and Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystalline form, a phenomenon known as polymorphism. pnas.org Computational methods are invaluable for predicting and understanding the polymorphism of organic molecules like this compound, which can exist in different crystal structures with varying stability, solubility, and bioavailability. researchgate.netrsc.org

Crystal Structure Prediction (CSP): CSP methods aim to identify all possible, and energetically favorable, crystal packing arrangements for a given molecule from its chemical diagram alone. researchgate.net This process involves a systematic search of the potential crystal packing space, considering different space groups and molecular conformations. The relative energies of the generated hypothetical crystal structures are then calculated to create a crystal energy landscape. rsc.org This landscape ranks the predicted polymorphs in terms of their thermodynamic stability. For flexible molecules like this compound, the conformational flexibility of the amide bond and the rotation of the phenyl rings must be considered during the search.

Computational Analysis of Solid-State Properties: The electronic structure of a crystal is described by its band structure, which can be calculated using ab initio and semi-empirical methods such as Density Functional Theory (DFT). wikipedia.org These calculations provide insights into the solid-state properties of the material. For this compound, DFT calculations can be used to:

Analyze Intermolecular Interactions: Quantify the strength and nature of hydrogen bonds, halogen bonds (involving the chlorine atoms), and π-π stacking interactions that stabilize the crystal lattice. This is crucial for understanding the packing motifs in different polymorphs.

Predict Spectroscopic Properties: Simulate infrared (IR) and Raman spectra for different predicted polymorphs. These theoretical spectra can then be compared with experimental data to identify the specific polymorphic form present in a sample.

Determine Mechanical Properties: Calculate properties such as bulk modulus and elasticity from the crystal structure, which are important for formulation and tablet manufacturing.

Evaluate Thermodynamic Stability: Compute the lattice energies and free energies of different polymorphs to predict their relative stability at different temperatures and pressures. nih.gov

The interplay between these computational techniques and experimental characterization methods, such as X-ray diffraction and differential scanning calorimetry, is essential for a comprehensive understanding of the solid-state chemistry of this compound. tandfonline.com

Table 2: Theoretical Methods for Solid-State Property Investigation

| Methodology | Objective | Predicted Properties for this compound |

| Crystal Structure Prediction (CSP) | Identify and rank the stability of potential polymorphs. researchgate.netrsc.org | A crystal energy landscape showing the relative energies of hypothetical crystal structures. |

| Density Functional Theory (DFT) | Calculate the electronic structure and properties of the solid state. wikipedia.org | Intermolecular interaction energies, vibrational spectra (IR, Raman), and electronic band structure. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the crystal lattice at finite temperatures. pnas.org | Thermal expansion, phase transition mechanisms, and the influence of temperature on stability. |

Advanced Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Such a study would be essential for the definitive characterization of N-(2,3-dichlorophenyl)-2-hydroxybenzamide.

Another critical aspect is the conformation of the amide linkage and the orientation of the hydroxyl and chloro substituents. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen is a common feature in salicylanilides, leading to a nearly planar six-membered ring. epa.gov This interaction plays a significant role in stabilizing a specific molecular conformation.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent interactions. A detailed analysis would reveal how molecules of this compound interact with each other in the solid state. Common interactions in related structures include:

Hydrogen Bonding: Besides the intramolecular O-H···O=C hydrogen bond, intermolecular hydrogen bonds, such as N-H···O, are crucial in forming chains or more complex networks. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules are expected to play a role in the crystal packing. The distances and geometry of these interactions would be determined.

Halogen Bonding and other weak interactions: The presence of chlorine atoms allows for potential C-Cl···Cl-C or C-H···Cl interactions, which can influence the supramolecular architecture.

The table below summarizes typical intermolecular interactions that would be analyzed in a crystallographic study of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H | O=C | 2.8 - 3.2 |

| O-H | O=C (intramolecular) | ~2.6 | |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

| Halogen Interactions | C-Cl | Cl-C or π-system | >3.0 |

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as building blocks in the formation of crystal structures. rsc.org In salicylanilides, common synthons include the catemeric chain formed by N-H···O=C hydrogen bonds between amide groups of adjacent molecules. The identification of these synthons in the crystal structure of this compound would allow for a better understanding of its crystal engineering and how the specific substitution pattern directs the assembly in the solid state. The interplay between different possible synthons, for example, amide-amide vs. other interactions involving the chloro substituents, would be of particular interest. researchgate.netnih.gov

Polymorphism of this compound and Related Compounds

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Studies on related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have shown the existence of multiple polymorphic forms. rsc.org The discovery and characterization of polymorphs of this compound would likely involve crystallization from a variety of solvents under different conditions. Each crystalline form would be characterized by techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique diffraction patterns for each polymorph.

Differential Scanning Calorimetry (DSC): To determine the melting points and thermodynamic relationships between polymorphs.

Infrared (IR) and Raman Spectroscopy: To probe differences in vibrational modes due to different molecular environments and interactions in each crystal form.

The table below outlines the techniques used to characterize different crystalline forms.

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Unique fingerprint for each crystal lattice |

| Differential Scanning Calorimetry (DSC) | Melting points, enthalpies of fusion, solid-solid transitions |

| Spectroscopy (IR, Raman) | Differences in hydrogen bonding and conformation |

| Single-Crystal X-ray Diffraction | Definitive structure of each polymorph |

Polymorphic transformations can be induced by various factors. nih.gov For this compound, key factors would include:

Solvents: The polarity and hydrogen-bonding capability of the crystallization solvent can dictate which polymorph is formed. wiley-vch.de

Temperature: Temperature can affect the nucleation and growth kinetics of different polymorphs, and some forms may only be stable within a specific temperature range. nih.gov Storage at elevated temperatures can also induce transformations. nih.gov

Mechanical Stress: Processes such as grinding or compression can provide the energy needed to convert a metastable polymorph to a more stable form. researchgate.net

Understanding these factors is crucial for controlling the solid form of the compound during manufacturing and storage to ensure consistent properties.

Implications of Polymorphism on Material Properties Relevant to Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has significant implications for the material properties of this compound. While specific polymorphic studies on this exact compound are not extensively detailed in publicly available literature, the behavior of analogous N-arylbenzamide and fenamic acid derivatives provides a strong framework for understanding the potential research-relevant consequences. researchgate.netmdpi.com The existence of different polymorphs stems from the conformational flexibility of the molecule, particularly rotation around the amide bond and the bonds connecting the phenyl rings to the amide group. researchgate.net